Magnesium lauryl sulfate

Vue d'ensemble

Description

Magnesium lauryl sulfate is a chemical compound that belongs to the class of anionic surfactants. It is the magnesium salt of lauryl sulfate, which is derived from lauryl alcohol and sulfuric acid. This compound is widely used in various industries, particularly in cosmetics and personal care products, due to its excellent cleansing and foaming properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium lauryl sulfate is synthesized through the esterification of lauryl alcohol with sulfuric acid, followed by neutralization with magnesium carbonate . The reaction can be summarized as follows:

Esterification: Lauryl alcohol reacts with sulfuric acid to form lauryl sulfate.

Neutralization: The lauryl sulfate is then neutralized with magnesium carbonate to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves:

- Heating lauryl alcohol and sulfuric acid to facilitate esterification.

- Adding magnesium carbonate to neutralize the resulting lauryl sulfate.

- Purifying the product through recrystallization or other purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium lauryl sulfate primarily undergoes reactions typical of anionic surfactants. These include:

Neutralization: Reacts with acids to form lauryl sulfate and magnesium salts.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield lauryl alcohol and sulfuric acid.

Oxidation and Reduction: Generally stable under normal conditions but can undergo oxidation or reduction in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Neutralization: Lauryl sulfate and magnesium salts.

Hydrolysis: Lauryl alcohol and sulfuric acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Tablet Lubrication

Magnesium lauryl sulfate is primarily utilized as a lubricant in tablet formulations. Research indicates that it effectively reduces ejection forces during tablet manufacturing, particularly with direct compression fillers such as microcrystalline cellulose and spray-dried lactose. A study comparing MLS with magnesium stearate revealed that MLS had a less pronounced negative impact on drug dissolution, making it a preferable choice in formulations where maintaining optimal drug release is crucial .

1.2. Drug Delivery Systems

MLS has been explored as a carrier for oral drugs, enhancing drug solubility and bioavailability. For instance, in the formulation of muco-adhesive layered buccal tablets, MLS demonstrated significant mucoadhesive strength and facilitated drug permeation through buccal mucosa without tissue damage . Additionally, MLS has been used to create microparticle suspensions that improve the pharmacokinetic profiles of certain drugs .

Cosmetic Applications

2.1. Cleansing Agents

In the cosmetic industry, this compound is widely used in personal care products such as shampoos, soaps, and facial cleansers due to its effective cleansing properties. Its surfactant nature allows it to create rich foams while effectively removing dirt and oil without stripping moisture from the skin.

2.2. Skin Tolerance

Studies have shown that MLS may cause fewer irritative reactions compared to its sodium counterpart, sodium lauryl sulfate (SLS). This characteristic makes it a more suitable ingredient for formulations intended for sensitive skin .

Scientific Research Applications

3.1. Biochemical Studies

MLS plays a significant role in biochemical research due to its surfactant properties. It is utilized in cell lysis buffers for protein extraction and purification processes, particularly in studies involving bacteria such as Porphyromonas gingivalis, which is linked to gum disease.

3.2. Enzyme Interaction

Research indicates that this compound can interact with various enzymes and proteins, altering their activity by modifying the local environment and substrate availability. This interaction facilitates biochemical reactions essential for scientific investigations.

Case Studies

Mécanisme D'action

The mechanism of action of magnesium lauryl sulfate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the following pathways:

Surface Tension Reduction: The hydrophobic tail of the molecule interacts with nonpolar substances, while the hydrophilic head interacts with water, reducing surface tension.

Membrane Disruption: The compound integrates into lipid bilayers, causing membrane destabilization and increased permeability.

Comparaison Avec Des Composés Similaires

Magnesium lauryl sulfate can be compared with other similar anionic surfactants, such as:

Sodium lauryl sulfate: Similar in structure but uses sodium instead of magnesium. It is more commonly used in household cleaning products.

Ammonium lauryl sulfate: Uses ammonium as the counterion and is often found in milder formulations for sensitive skin.

Sodium laureth sulfate: Contains ethoxylated lauryl alcohol, making it less irritating and more suitable for personal care products.

Uniqueness: this compound is unique due to its mildness and effectiveness in hard water conditions, making it suitable for specialized applications in personal care products for sensitive skin .

Activité Biologique

Magnesium lauryl sulfate (MLS) is an anionic surfactant derived from lauric acid and magnesium sulfate. It is widely used in personal care products, pharmaceuticals, and as a laboratory reagent due to its surfactant properties. This article explores the biological activity of MLS, including its mechanisms of action, cellular effects, biochemical pathways, and applications in research.

Target of Action

this compound primarily targets myometrial muscle cells, where it inhibits action potentials, leading to decreased contraction frequency and force. This action is significant in contexts such as labor induction or management of uterine contractions during medical procedures.

Mode of Action

The compound interacts with cell membranes, altering their permeability and fluidity. This interaction can disrupt cellular processes by affecting membrane-bound enzymes and receptors, ultimately influencing gene expression and metabolic pathways .

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways:

- Surfactant Activity : Its surfactant properties allow it to reduce surface tension and form micelles, facilitating the solubilization of hydrophobic compounds. This enhances the bioavailability of various drugs and active ingredients.

- Cell Membrane Interaction : MLS binds to lipid bilayers, causing structural changes that can lead to increased membrane permeability. This can result in cellular stress responses, affecting inflammation and apoptosis pathways .

- Enzyme Interaction : It interacts with enzymes such as lipases and proteases, modifying their activity by changing the local environment around substrates.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Increased Permeability : By disrupting cell membranes, MLS increases permeability, which can lead to potential cell lysis and altered signaling pathways.

- Gene Expression Changes : Exposure to MLS can activate stress response pathways that modify the expression of genes involved in inflammation and cell survival .

- Long-term Effects : Prolonged exposure may lead to chronic inflammation and oxidative stress due to cumulative cellular changes over time.

Pharmacokinetics

When administered orally, this compound promotes bowel evacuation through osmotic retention of fluids. It is primarily absorbed in the gastrointestinal tract, with significant excretion occurring via urine. The pharmacokinetic profile indicates that it has a moderate absorption rate but can lead to gastrointestinal irritation at higher concentrations .

Case Studies

Several studies have investigated the effects of this compound:

- Toxicity Studies : Research indicates that while this compound has low acute oral toxicity (LD50 values ranging from 0.8 to 6 g/kg in various animal studies), it can cause gastrointestinal irritation at higher doses .

- Dermal Irritation Tests : In dermatological studies, concentrations above 5% have shown mild erythema and edema, while lower concentrations were less irritating .

- Pharmaceutical Applications : A study on the use of MLS in tablet formulations found that it affects ejection force during tablet compression, highlighting its role as a lubricant in pharmaceutical manufacturing .

Applications in Research

This compound is utilized across various fields:

- Chemistry : Acts as a surfactant to enhance solubility and stability in chemical reactions.

- Biology : Used in cell lysis buffers for protein extraction.

- Medicine : Functions as an emulsifying agent in pharmaceutical formulations.

- Industry : Commonly found in personal care products due to its effective cleansing properties .

Propriétés

IUPAC Name |

magnesium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNDBUATLJAUQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

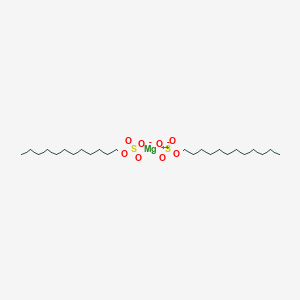

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(SO4C12H25)2, C24H50MgO8S2 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [magnesium salt] appears as light yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999) | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3097-08-3 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88HA2N17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Magnesium Lauryl Sulfate in pharmaceutical formulations?

A: this compound is primarily used as a lubricant in tablet formulations. Research indicates its effectiveness in reducing ejection forces during tablet manufacturing, particularly for direct compression fillers like microcrystalline cellulose, compressible starch, spray-dried lactose, and direct compression sucrose [].

Q2: Can this compound impact drug dissolution, and if so, how does this differ from Magnesium Stearate?

A: Yes, the choice of lubricant can significantly influence drug release. Research suggests that shear mixing with Magnesium Stearate can hinder drug dissolution, potentially due to the formation of a hydrophobic film around the powder particles []. This effect is less pronounced with this compound, suggesting it might be a preferred choice in formulations where maintaining optimal drug dissolution is crucial [].

Q3: Are there any specific advantages of using this compound in capsule formulations?

A: Studies show that this compound can be an effective lubricant in capsule filling, offering comparable or even superior performance to Magnesium Stearate, particularly with compressible starch as a filler []. Its potential to minimize the inhibitory effects on drug dissolution observed with Magnesium Stearate [] further highlights its suitability for capsule formulations.

Q4: Beyond its use as a lubricant, are there other applications of this compound in pharmaceutical formulations?

A: While primarily known as a lubricant, this compound is also incorporated into dispersible tablet formulations. For example, it is used in entacapone dispersible tablets along with other excipients like silicified microcrystalline cellulose, lactose, cross-linked carboxymethyl cellulose, and sodium stearyl fumarate []. This suggests a potential role in facilitating tablet disintegration and dispersion in aqueous environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.